Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate
Overview
Description
Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate is a chemical compound with the molecular formula C₁₀H₁₂F₅NO₂S. It is characterized by the presence of a pentafluorosulfanyl group, which imparts unique physicochemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. One approach involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may include steps such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes and optimization of reaction conditions are crucial for large-scale production. The incorporation of the pentafluorosulfanyl group is achieved using robust and efficient synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The pentafluorosulfanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups and enhanced properties .
Scientific Research Applications
Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is used in the development of drug analogues with improved biological activities.
Material Science: Its unique structure makes it suitable for the synthesis of advanced materials with specific properties.
Pharmaceutical Development: The compound is utilized in the design and synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate involves its interaction with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate can be compared with other similar compounds, such as:
Ethyl (2-amino-4-(trifluoromethyl)phenyl)acetate: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different physicochemical properties.
Ethyl (2-amino-4-(tert-butyl)phenyl)acetate: The presence of a tert-butyl group provides different steric and electronic effects compared to the pentafluorosulfanyl group.
The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct properties such as high chemical stability, resistance to hydrolysis, and strong electron-withdrawing effects .
Properties
IUPAC Name |
ethyl 2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO2S/c1-2-18-10(17)5-7-3-4-8(6-9(7)16)19(11,12,13,14)15/h3-4,6H,2,5,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCJQLATUOBMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164674 | |
Record name | (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-90-1 | |
Record name | (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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